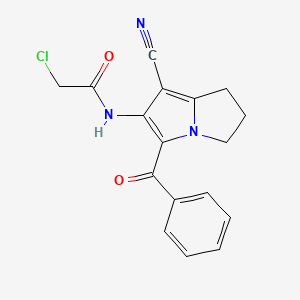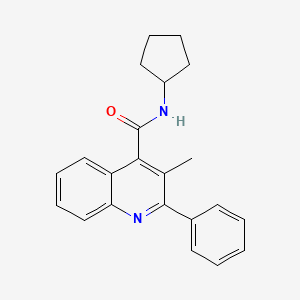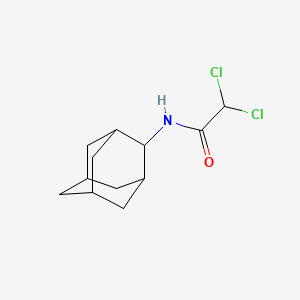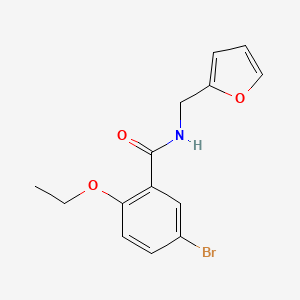
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea, also known as GW-501516 or Cardarine, is a synthetic PPARδ agonist that was initially developed for treating metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry for its potential to enhance endurance and performance.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound enhances fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle, leading to improved endurance and exercise performance. It also reduces inflammation and oxidative stress, which are associated with various diseases.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and enhanced cardiac function. It has been demonstrated to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle, leading to improved endurance and exercise performance. It also reduces inflammation and oxidative stress, which are associated with various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of PPARδ activation and its effects on metabolism and disease. However, its potential for enhancing endurance and performance may present ethical concerns in animal studies, and its long-term safety and efficacy in humans are still unclear.
Direcciones Futuras
There are several potential future directions for N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea research, including investigating its effects on other metabolic pathways and disease states, developing more selective and potent PPARδ agonists, and exploring its potential for treating age-related diseases and improving cognitive function. Furthermore, more studies are needed to determine the long-term safety and efficacy of this compound in humans and to address the ethical concerns surrounding its use in sports and fitness.
Métodos De Síntesis
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea is a synthetic compound that can be prepared through various methods, including the reaction of 4-methylphenyl isocyanate with 2,3-dihydro-1H-inden-2-amine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including metabolic syndrome, obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglyceride levels in animal models. Furthermore, it has been demonstrated to improve cardiac function and reduce inflammation in the heart.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-8-15(9-7-12)18-17(20)19-16-10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFBPHIRESKZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)


![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)




![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)